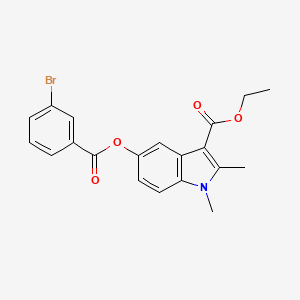

ethyl 5-(3-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Beschreibung

Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Indol-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Indol-Kerns aus, einer bicyclischen Struktur, die aus einem Benzolring besteht, der mit einem Pyrrolring verschmolzen ist. Die Verbindung enthält außerdem eine Ester-Funktionsgruppe, eine Brombenzoyloxy-Gruppe und zwei Methylgruppen, die am Indol-Kern befestigt sind.

Eigenschaften

Molekularformel |

C20H18BrNO4 |

|---|---|

Molekulargewicht |

416.3 g/mol |

IUPAC-Name |

ethyl 5-(3-bromobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |

InChI |

InChI=1S/C20H18BrNO4/c1-4-25-20(24)18-12(2)22(3)17-9-8-15(11-16(17)18)26-19(23)13-6-5-7-14(21)10-13/h5-11H,4H2,1-3H3 |

InChI-Schlüssel |

SLSNSDOBMBPZJW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat umfasst typischerweise mehrere Schritte. Ein gängiger Syntheseweg beginnt mit der Herstellung des Indol-Kerns, gefolgt von der Einführung der Ester- und Brombenzoyloxy-Gruppen. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien wie Brombenzoylchlorid und Ethylchlorformiat. Die Reaktion wird in der Regel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Methoden sind so konzipiert, dass die Effizienz und Skalierbarkeit der Synthese optimiert werden. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Chromatographie und Kristallisation, gewährleistet die gleichbleibende Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu verändern.

Substitution: Das Bromatom in der Brombenzoyloxy-Gruppe kann durch nukleophile Substitutionsreaktionen durch andere Atome oder Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, einschließlich spezifischer Temperaturen, Drücke und Lösungsmittelumgebungen .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während Substitutionsreaktionen Derivate mit verschiedenen Substituenten an der Benzoyloxy-Gruppe erzeugen können .

Wissenschaftliche Forschungsanwendungen

Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Forschung läuft, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ihrer Verwendung ab .

Vergleich Mit ähnlichen Verbindungen

Ethyl-5-(3-Brombenzoyloxy)-1,2-dimethyl-1H-indol-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Ethyl-3-brombenzoat: Ähnlich in der Struktur, aber ohne den Indol-Kern.

Ethyl-(3-brombenzoyl)acetat: Enthält eine ähnliche Brombenzoyloxy-Gruppe, unterscheidet sich aber in der Kernstruktur.

Andere Indol-Derivate: Verbindungen mit verschiedenen Substituenten am Indol-Kern, die unterschiedliche chemische und biologische Eigenschaften aufweisen können .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.